

An In-depth Technical Guide to 4-Isopropyl-m-phenylenediamine

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Compound of Interest

Compound Name: 4-Isopropyl-m-phenylenediamine

Cat. No.: B077348

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Abstract: This technical guide provides a comprehensive overview of **4-Isopropyl-m-phenylenediamine**, also known by its IUPAC name, 4-propan-2-ylbenzene-1,3-diamine. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its application as a monomer in polymer chemistry. This guide is intended for researchers, scientists, and professionals in chemistry and material science.

Chemical Identity and Structure

4-Isopropyl-m-phenylenediamine is an aromatic amine with the chemical formula $C_9H_{14}N_2$. Its structure consists of a benzene ring substituted with two amino groups at the meta-positions (1 and 3) and an isopropyl group at position 4.

- IUPAC Name: 4-propan-2-ylbenzene-1,3-diamine
- Synonyms: **4-Isopropyl-m-phenylenediamine**, 4-(1-Methylethyl)-1,3-benzenediamine, 2,4-diaminoisopropylbenzene
- CAS Number: 14235-45-1

Physicochemical Properties

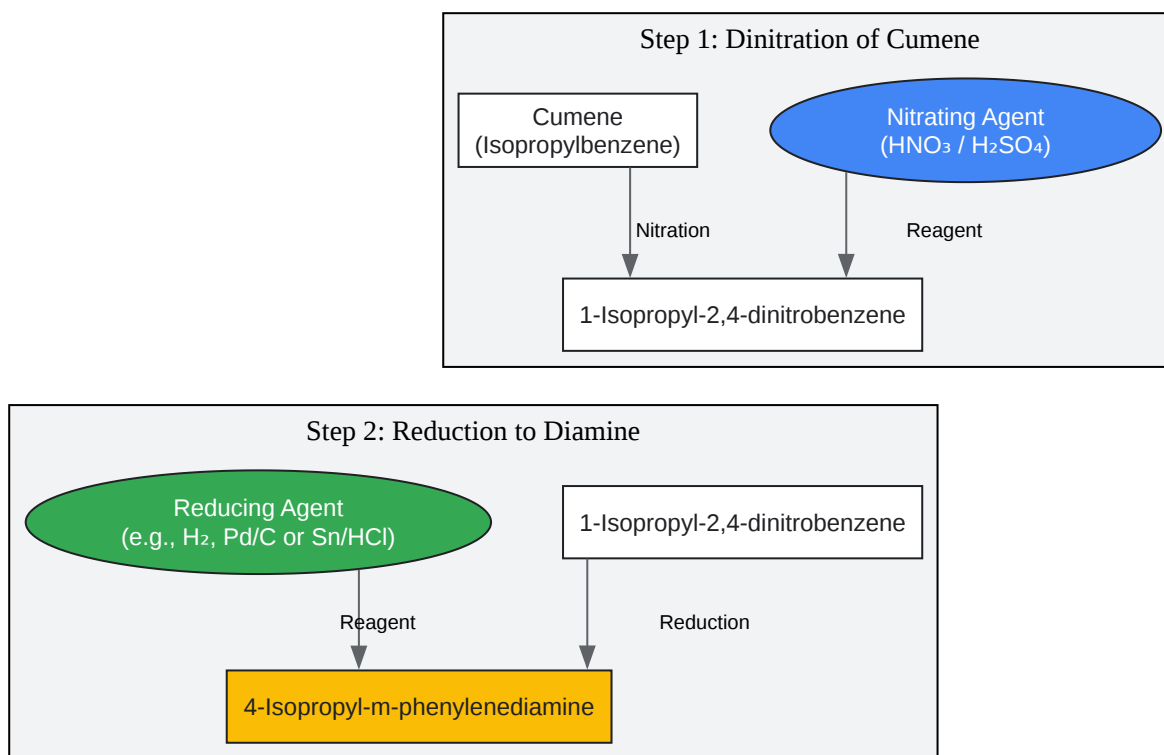
The following table summarizes the key computed physicochemical properties of **4-Isopropyl-m-phenylenediamine**. This data is essential for understanding its behavior in various chemical

processes.

Property	Value	Source
Molecular Weight	150.22 g/mol	--INVALID-LINK--
Molecular Formula	C ₉ H ₁₄ N ₂	--INVALID-LINK--
XLogP3	0.9	--INVALID-LINK--
Hydrogen Bond Donor Count	2	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--
Exact Mass	150.115698455 Da	--INVALID-LINK--
Monoisotopic Mass	150.115698455 Da	--INVALID-LINK--
Topological Polar Surface Area	52 Å ²	--INVALID-LINK--
Heavy Atom Count	11	--INVALID-LINK--
Complexity	123	--INVALID-LINK--

Synthesis Protocol

While specific literature detailing the synthesis of **4-Isopropyl-m-phenylenediamine** is scarce, a plausible and effective two-step synthetic route can be proposed based on established methodologies for analogous compounds. This pathway involves the dinitration of cumene (isopropylbenzene) followed by the selective reduction of the resulting dinitro compound.



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Caption: Proposed two-step synthesis of **4-Isopropyl-m-phenylenediamine**.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Isopropyl-2,4-dinitrobenzene

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 2.5 equivalents of concentrated nitric acid (HNO₃) to 5 equivalents of concentrated sulfuric acid (H₂SO₄), maintaining the temperature below 10°C with an ice bath.
- **Addition of Substrate:** To the cooled nitrating mixture, add 1 equivalent of cumene (isopropylbenzene) dropwise via the dropping funnel. The rate of addition should be

controlled to maintain the reaction temperature between 10-20°C.

- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture over crushed ice. The dinitrated product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 1-Isopropyl-2,4-dinitrobenzene.

Step 2: Synthesis of **4-Isopropyl-m-phenylenediamine**

- **Reaction Setup:** In a round-bottom flask, suspend 1 equivalent of the 1-Isopropyl-2,4-dinitrobenzene synthesized in Step 1 in ethanol.
- **Reduction:** To this suspension, add 5-6 equivalents of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) and 10-12 equivalents of concentrated hydrochloric acid (HCl).
- **Reaction:** Heat the mixture to reflux (approximately 70-80°C) with stirring for 2-3 hours. The reaction should become a clear solution, indicating the completion of the reduction.
- **Work-up:** Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a concentrated sodium hydroxide (NaOH) solution to neutralize the acid and precipitate the diamine. The pH should be adjusted to >10.
- **Extraction and Purification:** Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and remove the solvent under reduced pressure. The resulting crude **4-Isopropyl-m-phenylenediamine** can be purified by vacuum distillation or recrystallization.

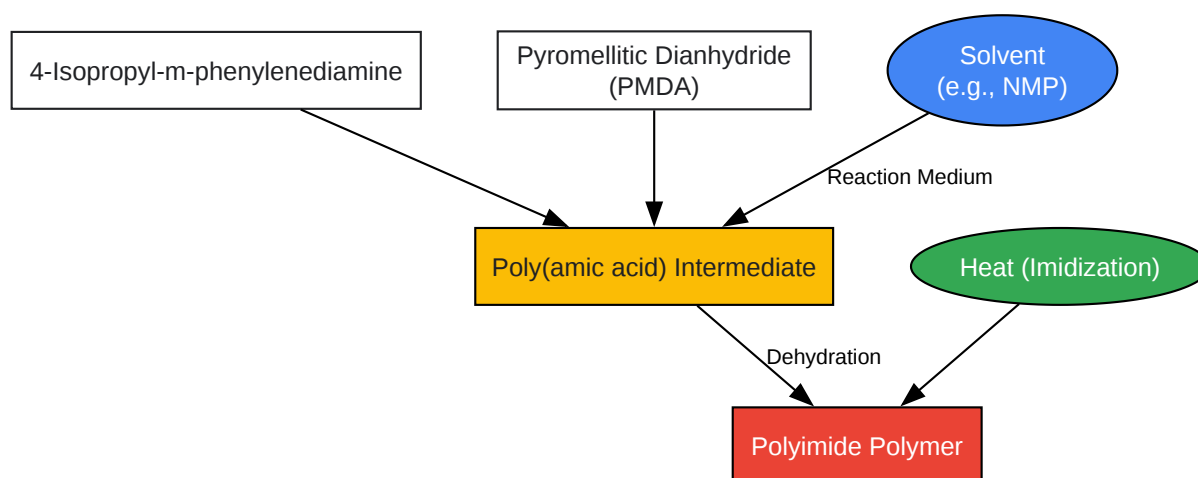
Applications in Material Science

While data on the biological activity of **4-Isopropyl-m-phenylenediamine** for drug development is not available in the current literature, its utility as a chemical intermediate in

material science is documented. Specifically, it serves as a monomer for the synthesis of high-performance polyimides.

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of **4-Isopropyl-m-phenylenediamine** into the polymer backbone can modify the properties of the resulting polyimide, such as improving its solubility in organic solvents, which is advantageous for processing.[1]

The synthesis involves a polycondensation reaction between the diamine (**4-Isopropyl-m-phenylenediamine**) and a dianhydride, such as Pyromellitic dianhydride (PMDA).[1]



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Caption: General workflow for the synthesis of a polyimide using **4-Isopropyl-m-phenylenediamine**.

Conclusion

4-Isopropyl-m-phenylenediamine is a valuable aromatic diamine with established applications in polymer chemistry. Its synthesis can be achieved through a proposed dinitration and subsequent reduction of cumene. The physicochemical properties of this compound make it a suitable monomer for producing soluble, high-performance polyimides. While its potential in drug discovery remains unexplored, its role in material science is clearly defined. This guide

provides foundational technical information for chemists and material scientists working with or considering the use of this compound.

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References

- 1. US7198870B2 - Polyimide matrix electrolyte - Google Patents [patents.google.com]
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